molecular formula C30H30N4O2S2 B15008492 Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}

Cat. No.: B15008492
M. Wt: 542.7 g/mol
InChI Key: OIVNTXMJPJOKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound featuring a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process often starts with the formation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions to introduce the amino and carbonyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives.

Scientific Research Applications

2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its dual thieno[2,3-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H30N4O2S2

Molecular Weight

542.7 g/mol

IUPAC Name

[4-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone

InChI

InChI=1S/C30H30N4O2S2/c1-15(2)13-19-9-11-21-23(31)27(37-29(21)33-19)25(35)17-5-7-18(8-6-17)26(36)28-24(32)22-12-10-20(14-16(3)4)34-30(22)38-28/h5-12,15-16H,13-14,31-32H2,1-4H3

InChI Key

OIVNTXMJPJOKIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CC(C)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.